molecular formula C₅₂H₇₇N₁₅O₁₃ B612644 151812-18-9 CAS No. 151812-18-9

151812-18-9

Cat. No.: B612644
CAS No.: 151812-18-9
M. Wt: 1120.26
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

151812-18-9, also known as Human Papillomavirus (HPV) E7 protein (49-57), is a synthetic peptide corresponding to residues 49–57 of the HPV E7 oncoprotein. This H-2d-restricted epitope has a molecular formula of C52H77N15O13, a molecular weight of 1120.28 g/mol, and an isoelectric point of 9.9 . It is primarily used in immunological studies to investigate cytotoxic T lymphocyte (CTL) responses against HPV, particularly in vaccine development and cancer immunotherapy research. The peptide is supplied as a lyophilized powder, stored at -20°C under dry, light-protected conditions, and requires reconstitution in sterile buffers for experimental use .

Properties

CAS No.

151812-18-9

Molecular Formula

C₅₂H₇₇N₁₅O₁₃

Molecular Weight

1120.26

sequence

One Letter Code: RAHYNIVTF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the Human Papillomavirus (HPV) E7 protein (49-57) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Chain Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and correct sequence assembly.

Chemical Reactions Analysis

Types of Reactions

The Human Papillomavirus (HPV) E7 protein (49-57) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

The Human Papillomavirus (HPV) E7 protein (49-57) has several scientific research applications:

    Immunology: It is used to study immune responses, particularly cytotoxic T lymphocyte (CTL) responses, against HPV.

    Vaccine Development: This peptide is a candidate for developing therapeutic vaccines targeting HPV-related cancers.

    Cancer Research: It helps in understanding the role of HPV in oncogenesis and the immune system’s ability to target HPV-infected cells.

    Drug Development: The peptide is used in screening assays to identify compounds that can modulate immune responses against HPV.

Mechanism of Action

The Human Papillomavirus (HPV) E7 protein (49-57) exerts its effects by being presented on the surface of infected cells in the context of the H-2d major histocompatibility complex. This presentation allows cytotoxic T lymphocytes to recognize and kill the infected cells. The peptide interacts with specific T cell receptors, triggering an immune response that targets HPV-infected cells.

Comparison with Similar Compounds

Research Findings and Implications

Immunogenicity: this compound has demonstrated robust CTL activation in murine models, outperforming shorter HPV epitopes in eliciting durable immune responses .

Stability Challenges : Unlike small-molecule antivirals, this compound’s peptide structure necessitates cold-chain storage, increasing logistical complexity for clinical deployment .

Purity vs. Efficacy : High-purity batches (>99%) of this compound correlate with reduced off-target effects in T-cell assays, a critical consideration for vaccine standardization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.